Bis(4-fluoro-2-nitrophenyl) pentanedioate
Description
Significance of Pentanedioate (B1230348) Esters in Contemporary Chemical Synthesis
Pentanedioate esters, derived from pentanedioic acid (also known as glutaric acid), are significant building blocks in modern chemical synthesis. The five-carbon backbone of the pentanedioate unit provides a degree of flexibility that is crucial in the design of various organic molecules. These esters are frequently employed as monomers or intermediates in the production of polymers, including polyester polyols and polyamides. The presence of an odd number of carbon atoms in the diacid backbone can be particularly useful for imparting specific properties, such as reduced elasticity in the resulting polymers.
In addition to polymer science, pentanedioate esters serve as versatile intermediates in the synthesis of more complex organic molecules and as plasticizers, which are additives used to increase the flexibility and durability of plastic materials. Their utility extends to the synthesis of specialty chemicals and as reagents in various chemical transformations.
Strategic Importance of Fluorinated and Nitrated Aromatic Moieties in Molecular Design
The incorporation of fluorine atoms and nitro groups into aromatic rings is a well-established strategy in modern molecular design, particularly in the fields of medicinal chemistry and materials science.
Fluorinated Aromatic Moieties: The introduction of fluorine into a molecule can profoundly alter its physicochemical properties. Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In drug design, fluorination is a common technique used to enhance the pharmacokinetic profile of a drug candidate, potentially leading to improved potency and bioavailability. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the molecule's in vivo half-life.
Nitrated Aromatic Moieties: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of an aromatic ring. This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many complex organic molecules. Nitroaromatic compounds are crucial intermediates in the production of a wide range of chemicals, including dyes, agrochemicals, and pharmaceuticals. The nitro group can also be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.
The combination of both a fluorine atom and a nitro group on the same aromatic ring, as seen in the 4-fluoro-2-nitrophenyl moiety of Bis(4-fluoro-2-nitrophenyl) pentanedioate, creates a highly activated system for nucleophilic aromatic substitution, making it a valuable synthon in organic synthesis.
Foundational Research Context for Complex Diesters
Complex diesters, characterized by the presence of multiple and varied functional groups, are a broad class of compounds with diverse applications. Research into complex diesters is often driven by the desire to create molecules with tailored properties for specific applications. For instance, in materials science, complex diesters are investigated as high-performance lubricants, plasticizers, and components of advanced polymers.
Detailed Research Findings
While specific research literature on this compound is not extensively available, its synthesis and properties can be inferred from the well-established chemistry of its precursors and related compounds.
A plausible synthetic route to this compound involves the esterification of pentanedioic acid with 4-fluoro-2-nitrophenol (B1295195). This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and may require heating to proceed at a reasonable rate. The general mechanism for this type of reaction is the Fischer esterification. Given that pentanedioic acid is a dicarboxylic acid, the reaction would proceed with two equivalents of 4-fluoro-2-nitrophenol to form the diester.
Table 1: Properties of Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Pentanedioic Acid | C₅H₈O₄ | 132.12 | 96-99 |
| 4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | 75-77 sigmaaldrich.com |
The resulting this compound would be a high molecular weight, likely solid, compound with low solubility in water but soluble in common organic solvents. The presence of the two fluoronitrophenyl groups would make the ester bonds susceptible to nucleophilic attack, potentially making the compound a useful building block for further chemical synthesis. The electron-withdrawing nature of the nitro and fluoro groups would activate the aromatic rings towards nucleophilic aromatic substitution, where the fluorine atom could be displaced by a variety of nucleophiles.
Table 2: Predicted Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₇H₁₂F₂N₂O₈ |
| Molecular Weight | 422.29 g/mol |
| Physical State | Likely a crystalline solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone, with low solubility in water. |
| Reactivity | The ester linkages are susceptible to hydrolysis under acidic or basic conditions. The aromatic rings are activated for nucleophilic aromatic substitution at the fluorine-bearing carbon. |
The detailed characterization of this compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the atoms, Infrared (IR) spectroscopy to identify the carbonyl and nitro functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-fluoro-2-nitrophenyl) pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O8/c18-10-4-6-14(12(8-10)20(24)25)28-16(22)2-1-3-17(23)29-15-7-5-11(19)9-13(15)21(26)27/h4-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHRXKWXFMIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(=O)CCCC(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Diester Synthesis
The formation of a diester from a dicarboxylic acid and a phenol (B47542) is a cornerstone of organic synthesis. The selection of a particular synthetic strategy depends on factors such as the reactivity of the substrates, desired yield, and the need for specific selectivity.
Conventional Esterification and Transesterification Protocols
Conventional methods for synthesizing diesters like Bis(4-fluoro-2-nitrophenyl) pentanedioate (B1230348) typically involve direct esterification of a dicarboxylic acid with a phenol or transesterification of a more reactive ester derivative.
Direct esterification of carboxylic acids with phenols can be challenging due to the lower nucleophilicity of phenols compared to aliphatic alcohols. researchgate.netgoogle.com To overcome this, various activating agents and catalysts are employed. For instance, the Mitsunobu reaction provides a reliable method for the esterification of benzoic acids with phenols, yielding good to excellent results. researchgate.net This reaction involves the activation of the alcohol (phenol) for nucleophilic attack by the carboxylic acid, facilitated by reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is another widely used protocol. masterorganicchemistry.com This method is particularly useful when starting from a more readily available or reactive ester of the dicarboxylic acid. The reaction can be catalyzed by acids or bases. masterorganicchemistry.com
Recent advancements in catalysis have led to the development of more efficient and environmentally friendly transesterification methods. While traditional methods often rely on acid or base catalysis, metal-free catalytic systems are gaining prominence. rsc.org
Earth-abundant alkali metal species, for example, have been shown to be effective catalysts for the transesterification of aryl or heteroaryl esters with phenols. rsc.org This approach is advantageous due to the low cost and ready availability of the catalysts. rsc.org The reaction mechanism under basic conditions typically involves a two-step addition-elimination process. masterorganicchemistry.com
Heterogeneous catalysts, such as solid acid and base catalysts, offer benefits like ease of separation and potential for reuse, contributing to more sustainable processes. rsc.org For instance, strontium oxide (SrO) has demonstrated high activity in transesterification reactions. rsc.orgmdpi.com
Table 1: Comparison of Catalytic Approaches in Transesterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | Potassium Hydroxide (B78521) (KOH), Sodium Methoxide | High catalytic activity, complete conversion | Sensitive to free fatty acids and water, can cause saponification |
| Homogeneous Acid | Sulfuric Acid, Hydrochloric Acid | Not affected by free fatty acids, catalyzes esterification and transesterification simultaneously | Can cause reactor corrosion |
| Heterogeneous Solid Base | Calcium Oxide (CaO), Strontium Oxide (SrO) | Easy separation, reusable | Can be poisoned by water and carbon dioxide |
| Heterogeneous Solid Acid | Sulfated Zirconia, Zeolites | Resistant to water and free fatty acids | May have mass transfer limitations |
| Metal-Free (Alkali Metal Salts) | Potassium Carbonate (K2CO3) | Inexpensive, environmentally friendly | May require higher temperatures |
To maximize the yield of the desired diester, optimization of reaction parameters is crucial. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and the molar ratio of reactants. mdpi.comstmjournals.comrsc.org
For example, in the synthesis of aroma esters through direct esterification, a factorial design of experiments can be employed to systematically study the influence of factors like acid excess, temperature, vacuum, and time. rsc.orgrsc.org The application of a vacuum can be particularly effective in driving the reaction towards completion by removing the water byproduct. rsc.org
In a study on the synthesis of neopentyl glycol dilaurate, optimal conditions for the enzyme Novozym® 435 were found to be 3.75% w/w of the catalyst at 80 °C. mdpi.com Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to catalyst deactivation or side reactions. mdpi.com Similarly, while a higher catalyst concentration can reduce reaction time, an optimal loading must be determined to balance efficiency and cost. mdpi.com
Table 2: Optimization of Reaction Parameters for Ester Synthesis
| Parameter | General Trend for Optimization | Example (Cinnamyl Butyrate Synthesis) |
| Temperature | Increased temperature generally increases reaction rate up to an optimum, beyond which catalyst deactivation or side reactions may occur. | Optimized at a specific temperature to achieve 94.3% conversion. |
| Reactant Molar Ratio | An excess of one reactant (e.g., the alcohol) can shift the equilibrium towards the product. | An optimized alcohol to acid molar ratio was used. |
| Catalyst Loading | Increasing catalyst amount can increase the reaction rate, but an economic optimum exists. | A specific weight percentage of lipase (B570770) was determined to be optimal. |
| Reaction Time | Longer reaction times generally lead to higher conversion until equilibrium is reached. | Monitored over several hours to determine the point of maximum yield. |
| Water Removal | Continuous removal of water (a byproduct) drives the reaction forward. | A vacuum was applied to remove water. |
Biocatalytic Esterification: Principles and Mechanistic Insights
Biocatalytic methods, primarily using enzymes like lipases, present a green and highly selective alternative to conventional chemical synthesis. beilstein-journals.orgnih.gov These enzymatic reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov
Lipases are hydrolases that can catalyze esterification and transesterification reactions in non-aqueous environments. mdpi.com The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of a carboxylic acid, which is facilitated by the enzyme's active site. mdpi.com Dicarboxylic acids and their derivatives are well-accepted as acylating agents in lipase-catalyzed reactions. beilstein-journals.orgnih.gov
The enzymatic synthesis of dicarboxylic acid esters is a versatile tool for producing a wide range of compounds, from hybrid molecules of bioactive natural products to functionalized polyesters. beilstein-journals.orgnih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are frequently used due to their high activity and stability. beilstein-journals.orgnih.govscirp.org
The synthesis can proceed through direct esterification of the dicarboxylic acid or through transesterification using an activated ester of the dicarboxylic acid, such as a vinyl or trifluoroethyl diester. beilstein-journals.org The use of activated esters can make the reaction irreversible, leading to higher yields. beilstein-journals.org
One-pot reactions combining biocatalytic oxidation and esterification have been developed to produce α,ω-dicarboxylic acid esters directly from n-alkanes, showcasing the potential of integrated biocatalytic systems. nih.gov
A significant advantage of biocatalysis is the high degree of selectivity that can be achieved. Enzymes can often distinguish between different functional groups on a molecule (chemoselectivity), different positions on a molecule (regioselectivity), and different stereoisomers (enantioselectivity). rsc.orgbeilstein-journals.org
In the context of dicarboxylic acids, lipases can exhibit regioselectivity, for instance, by preferentially esterifying a carboxylic group attached to an aromatic ring over one on an aliphatic side chain. niscpr.res.inresearchgate.net This allows for the synthesis of specific monoesters from dicarboxylic acids. niscpr.res.inresearchgate.netgoogle.com
Enantioselectivity is particularly valuable in the synthesis of chiral compounds. Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the kinetic resolution of racemic alcohols or acids. For example, the enantioselective hydrolysis of racemic diesters of dicarboxylic acids has been used to produce optically active alcohols. scirp.org Similarly, asymmetric catalytic hydrogenation of prochiral precursors derived from dialdehydes can yield diamino dicarboxylic acid esters with high optical purity. nih.gov
Oxidative Carbonylation for Dicarboxylic Acid Esters
The formation of dicarboxylic acid esters, the central structural motif of Bis(4-fluoro-2-nitrophenyl) pentanedioate, can be achieved through various synthetic strategies. Among these, oxidative carbonylation represents a powerful and versatile methodology. This class of reactions involves the use of carbon monoxide in conjunction with an oxidant, typically facilitated by a transition metal catalyst, to generate esters from suitable precursors.
Palladium complexes are frequently employed as homogeneous catalysts in oxidative carbonylation reactions. The general mechanism often mirrors aspects of the well-known Wacker process. For the synthesis of dicarboxylic acid esters, a plausible conceptual approach involves the palladium-catalyzed oxidative carbonylation of a diol, such as pentane-1,5-diol, in the presence of an aryl alcohol, in this case, 4-fluoro-2-nitrophenol (B1295195). The reaction would proceed by the insertion of carbon monoxide into the palladium-alkoxide bonds formed from the diol, followed by reductive elimination to yield the desired diester.
A general representation of this catalytic cycle is as follows:
Oxidative addition of the alcohol (or diol) to the palladium(0) catalyst.
Insertion of carbon monoxide into the palladium-alkoxide bond.
Nucleophilic attack by a second alcohol molecule.
Reductive elimination to release the ester product and regenerate the palladium(0) catalyst.
Targeted Functionalization and Derivatization of the Compound
The chemical architecture of this compound offers multiple sites for targeted functionalization and derivatization. The two fluorinated nitrophenyl moieties, the nitro groups, and the ester linkages are all amenable to specific chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Nitrophenyl Moiety
The presence of a fluorine atom and a nitro group on the phenyl rings makes this moiety highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to the fluorine atom, significantly activates the aromatic ring towards attack by nucleophiles.
The mechanism of SNAr on activated aryl halides, such as the 4-fluoro-2-nitrophenyl group, proceeds via a two-step addition-elimination pathway.
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes this intermediate. The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the fluoride (B91410) ion.
A noteworthy aspect of SNAr reactions on activated aryl halides is the relative reactivity of the halogens. Contrary to SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is often the most reactive. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity outweighs the fact that fluoride is a poorer leaving group compared to other halogens. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I.
The table below illustrates the relative reactivity of different halogens in a model SNAr reaction.
| Leaving Group (X in 2,4-dinitrophenyl-X) | Relative Rate of Reaction with Piperidine (B6355638) |
|---|---|
| F | 3300 |
| Cl | 1 |
| Br | 0.8 |
| I | 0.4 |
A wide variety of nucleophiles can participate in SNAr reactions with the 4-fluoro-2-nitrophenyl moiety of this compound. The scope of suitable nucleophiles is broad, encompassing oxygen, nitrogen, and sulfur nucleophiles.
Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles, leading to the formation of aryl ethers.
Nitrogen Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, readily displace the fluoride to form substituted anilines.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles in SNAr reactions, yielding thioethers.
The reactivity of the nucleophile is a key factor influencing the reaction rate. Generally, more basic and less sterically hindered nucleophiles react faster. However, the reaction is also subject to certain limitations. Very weak nucleophiles may not react, even with the highly activated aromatic ring. Steric hindrance on either the nucleophile or the aromatic substrate can significantly impede the reaction. Furthermore, in the case of this compound, the ester linkages could be susceptible to hydrolysis or aminolysis under the basic conditions often employed for SNAr reactions, potentially leading to side products. Careful selection of reaction conditions, such as temperature, solvent, and the nature of the base (if required), is crucial to ensure the desired substitution occurs without affecting other functional groups in the molecule.
The table below provides a qualitative overview of the reactivity of various nucleophiles in SNAr reactions with activated aryl fluorides.
| Nucleophile Type | Examples | General Reactivity |
|---|---|---|
| Oxygen Nucleophiles | RO-, ArO-, H2O | Good to Moderate |
| Nitrogen Nucleophiles | RNH2, R2NH, N3- | Excellent to Good |
| Sulfur Nucleophiles | RS-, ArS- | Excellent |
| Carbon Nucleophiles | -CN, Enolates | Moderate to Poor |
Chemical Transformations of the Nitro Group (e.g., Reduction to Amine)
The nitro groups on the aromatic rings of this compound are versatile functional handles that can be transformed into a variety of other groups. The most common and synthetically useful transformation is the reduction of the nitro group to an amine. This conversion is a cornerstone of aromatic chemistry, providing access to anilines which are valuable precursors for a wide range of further derivatizations, including diazotization and amide formation.
A plethora of reagents and conditions are available for the reduction of aromatic nitro groups. The choice of method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. In the case of this compound, the reducing agent should ideally not affect the ester linkages or the C-F bonds.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used and often very clean method. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas. This method is generally effective for the reduction of nitro groups without affecting aryl halides. However, under harsh conditions, the ester groups could potentially be reduced.
Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). These conditions are generally chemoselective for the nitro group.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It offers a milder alternative to using hydrogen gas directly.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the selective reduction of nitro groups. A recently developed system of sodium borohydride (B1222165) (NaBH₄) in the presence of iron(II) chloride (FeCl₂) has shown high chemoselectivity for the reduction of nitro groups in the presence of ester functionalities.
The table below summarizes some common reagents for the reduction of aromatic nitro groups and their general compatibility with other functional groups present in the target molecule.
| Reagent/Method | Typical Conditions | Compatibility with Esters | Compatibility with Aryl Fluorides |
|---|---|---|---|
| H2, Pd/C | MeOH or EtOH, rt, 1-4 atm H2 | Generally good | Excellent |
| Fe, HCl | EtOH/H2O, reflux | Good | Excellent |
| SnCl2·2H2O | EtOH, reflux | Excellent | Excellent |
| NaBH4, FeCl2 | THF, rt | Excellent | Excellent |
Hydrolysis of the Ester Linkages to Pentanedioic Acid Derivatives
The two ester linkages in this compound can be cleaved through hydrolysis to yield pentanedioic acid (glutaric acid) and two equivalents of 4-fluoro-2-nitrophenol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol.
Base-Promoted Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and the phenoxide to obtain the free pentanedioic acid and 4-fluoro-2-nitrophenol.
The selective hydrolysis of one of the two ester groups to form a monoester mono-acid derivative can be challenging but may be achieved under carefully controlled conditions, such as using a limited amount of base or employing enzymatic hydrolysis. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl rings makes the 4-fluoro-2-nitrophenoxide a relatively good leaving group, which can facilitate the hydrolysis of these aryl esters compared to alkyl esters.
The general conditions for ester hydrolysis are summarized in the table below.
| Condition | Reagents | Products | Key Features |
|---|---|---|---|
| Acidic | H2O, H+ (catalytic), heat | Pentanedioic acid + 4-Fluoro-2-nitrophenol | Reversible reaction |
| Basic (Saponification) | 1. NaOH (stoichiometric), H2O, heat 2. H3O+ | Pentanedioic acid + 4-Fluoro-2-nitrophenol | Irreversible reaction |
Green Chemistry Principles Applied to the Compound's Synthesis
The synthesis of complex organic molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents, corrosive acids, and volatile organic solvents (VOCs). The application of green chemistry principles seeks to mitigate these environmental and safety concerns by redesigning synthetic routes to be more efficient, use safer materials, and generate less waste. While specific literature on green synthetic routes for this compound is not extensively detailed, established green methodologies for the synthesis of analogous aromatic diesters provide a framework for developing more sustainable pathways. These approaches primarily focus on the esterification step, which involves the reaction between pentanedioic acid and 4-fluoro-2-nitrophenol, emphasizing the use of sustainable catalysts and environmentally benign reaction media.
Development of Sustainable Catalytic Systems for Esterification
A core tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. In the context of producing this compound, the focus is on replacing traditional mineral acid catalysts, such as concentrated sulfuric acid, with alternatives that are more efficient, reusable, and less corrosive. The direct esterification of dicarboxylic acids with phenols is a challenging reaction due to the lower nucleophilicity of phenols compared to aliphatic alcohols. acs.org However, several classes of sustainable catalysts have proven effective for similar transformations.
Heterogeneous Solid Acid Catalysts: Solid acid catalysts are a cornerstone of green esterification as they can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which minimizes waste. researchgate.net
Heteropolyacids (HPAs): Compounds like tungstosilicic acid (H₄SiW₁₂O₄₀) and phosphotungstic acid (H₃PW₁₂O₄₀), either in bulk or supported on materials like silica, have been employed as highly effective catalysts for the direct esterification of carboxylic acids with phenols. researchgate.netgoogle.com They offer high acidity and thermal stability, often leading to high yields under relatively mild conditions. researchgate.netresearchgate.net
Metal-Exchanged Clays (B1170129): Montmorillonite clays exchanged with metal cations such as Al³⁺, Fe³⁺, or Cr³⁺ have been shown to be effective catalysts for the esterification of dicarboxylic acids. researchgate.net Al³⁺-montmorillonite, in particular, was found to be a highly effective and reusable catalyst, promoting good to excellent yields of diesters. researchgate.net
Brønsted Acidic Ionic Liquids (BAILs): Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. BAILs are a specific class of ILs that have an acidic proton, typically from a sulfonic acid group (-SO₃H) tethered to the cation. ajast.net
These ILs can function as dual solvent-catalysts, replacing both the volatile organic solvent and the corrosive mineral acid catalyst in a single substance. acs.org
They exhibit negligible vapor pressure, high thermal stability, and can be designed for specific solubilities. ajast.netresearchinschools.org Importantly, the ester product is often immiscible with the ionic liquid, allowing for simple separation by decantation and enabling the IL to be recycled for multiple reaction cycles with minimal loss of activity. acs.orgresearchinschools.org
Enzymatic Catalysis: Biocatalysis represents an exceedingly green approach to chemical synthesis. Lipases, such as immobilized Candida antarctica lipase B (commonly known as Novozym 435), are widely used for esterification reactions. mdpi.com
Enzymes operate under very mild conditions of temperature and pH, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and reduce the formation of byproducts. mdpi.com The enzymatic synthesis of polyphenolic esters has been successfully demonstrated, suggesting its potential applicability for producing this compound, provided the enzyme can accommodate the substituted phenol substrate. mdpi.com
Table 1: Overview of Sustainable Catalytic Systems for Esterification
| Catalyst Type | Examples | Key Green Advantages | Relevant Findings |
|---|---|---|---|
| Heterogeneous Solid Acids | Heteropolyacids (HPAs), Al³⁺-Montmorillonite Clay | Easily separable by filtration, reusable, reduced corrosion and waste. researchgate.net | HPAs are effective for direct esterification of acids with phenols, yielding 84-95% for various esters. researchgate.net Al³⁺-montmorillonite is highly effective for converting dicarboxylic acids to diesters. researchgate.net |
| Brønsted Acidic Ionic Liquids (BAILs) | -SO₃H functionalized imidazolium (B1220033) or ammonium salts | Act as both catalyst and solvent, negligible volatility, recyclable, high product yields (88-95%). acs.org | Effectively catalyze Fischer esterifications; product can be separated by decantation, and the IL reused. acs.orgresearchinschools.org |
| Enzymes (Biocatalysts) | Immobilized Lipases (e.g., Novozym 435) | High selectivity, operate under mild conditions (temperature, pH), biodegradable, minimal byproducts. mdpi.com | Successfully used for esterifying various phenolic acids with alcohols, demonstrating high yields and catalyst reusability. mdpi.com |
Utilizing Environmentally Benign Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile, toxic, and flammable. Green chemistry promotes the reduction or elimination of solvents or the substitution of hazardous solvents with safer alternatives.
Solvent-Free Synthesis: The most environmentally friendly approach is to conduct reactions without any solvent (neat conditions).
Solvent-free phase-transfer catalysis (PTC) and acidic catalysis in dry media have been successfully applied to the synthesis of aromatic esters. nih.govresearchgate.net These methods simplify workup procedures, reduce waste, and can often be accelerated using alternative energy sources.
Microwave (MW) Activation: Microwave irradiation can significantly shorten reaction times compared to conventional heating. nih.govresearchgate.net When combined with solvent-free conditions, it offers a powerful green methodology by reducing energy consumption and eliminating the need for a solvent. nih.gov
Benign and Renewable Solvents: When a solvent is necessary, the goal is to use one with a low environmental, health, and safety impact.
Solvents such as ethyl acetate , heptane , and 2-propanol are considered greener alternatives to more hazardous solvents like dichloromethane, benzene, or toluene (B28343). merckmillipore.comthecalculatedchemist.com The selection of a suitable green solvent would depend on the solubility of pentanedioic acid and 4-fluoro-2-nitrophenol and the reaction conditions.
Dibasic esters and propylene carbonate are other classes of solvents with favorable properties, including lower vapor pressure and higher flash points, that can serve as substitutes for solvents like DMF and NMP. merckmillipore.com
Ionic Liquids as Solvents: As mentioned previously, ionic liquids can serve as the reaction medium. Their key advantage as solvents is their extremely low vapor pressure, which eliminates emissions of VOCs. ajast.net Their thermal stability allows for a wide range of reaction temperatures, and their unique solvent properties can sometimes lead to enhanced reaction rates and selectivities. acs.org
Table 2: Green Solvents and Reaction Conditions for Ester Synthesis
| Approach | Description | Key Green Advantages | Examples/Application |
|---|---|---|---|
| Solvent-Free (Neat) Conditions | Reactants are mixed directly without a solvent, often with heating. | Eliminates solvent waste completely, simplifies product purification, increases process efficiency. researchgate.net | Used in phase-transfer catalysis (PTC) for aromatic ester synthesis, often accelerated by microwave heating. nih.gov |
| Benign Alternative Solvents | Replacement of hazardous solvents with safer, often bio-based, alternatives. | Reduced toxicity, flammability, and environmental persistence. thecalculatedchemist.com | Replacing chlorinated solvents with ethyl acetate; replacing aromatic hydrocarbons like toluene with heptane. merckmillipore.comrsc.org |
| Ionic Liquids as Solvents | Using ILs as the reaction medium. | Negligible volatility (no VOC emissions), high thermal stability, potential for easy product separation and catalyst recycling. ajast.net | Used as dual solvent-catalysts in Fischer esterification, allowing for simple decantation of the ester product. acs.org |
| Microwave (MW) Activation | Using microwave energy to heat the reaction. | Rapid heating, significant reduction in reaction times, increased energy efficiency. nih.gov | Applied to solvent-free synthesis of aromatic esters to achieve high yields in minutes instead of hours. researchgate.net |
Reactivity Profiles and Mechanistic Investigations
Influence of Electronic Substituents on Aryl Ester Reactivity
The reactivity of an aryl ester in reactions such as nucleophilic acyl substitution is profoundly influenced by the electronic properties of the substituents on the aromatic ring. In the case of Bis(4-fluoro-2-nitrophenyl) pentanedioate (B1230348), the aryl group contains two key substituents: a fluoro group at the para-position (position 4) and a nitro group at the ortho-position (position 2). Both of these are classified as electron-withdrawing groups (EWGs), which deactivate the aromatic ring toward electrophilic substitution but, crucially, activate the ester group toward nucleophilic attack. lumenlearning.comwikipedia.org
The influence of these substituents can be understood through two primary electronic effects:
Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bonds. Both fluorine and the nitro group are highly electronegative, leading to a strong inductive pull of electrons from the aromatic ring and, consequently, from the ester's oxygen atom. libretexts.org This withdrawal of electron density increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more favorable target for nucleophiles.
Resonance Effect (M): This effect involves the delocalization of electrons through the pi (π) system.
The nitro group is a strong resonance-withdrawing group (-M), further pulling electron density from the ring and stabilizing the corresponding phenoxide leaving group. libretexts.org
The combined effect of these EWGs makes the 4-fluoro-2-nitrophenoxide moiety an excellent leaving group. A good leaving group is one that is stable on its own, and the negative charge of the phenoxide ion is effectively stabilized through delocalization onto the electron-deficient aromatic ring, particularly the nitro group. This enhanced stability of the leaving group facilitates the cleavage of the C(acyl)-O bond during a reaction.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ester Reactivity (vs. Phenyl Ester) |
|---|---|---|---|
| -H (Hydrogen) | Neutral | Neutral | Baseline |
| -CH₃ (Methyl) | Donating (+I) | Donating (Hyperconjugation) | Decreased |
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Increased |
| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Increased |
Nucleophilic Attack Pathways and Intermediate Formation
The reaction pathway for Bis(4-fluoro-2-nitrophenyl) pentanedioate with a nucleophile (Nu⁻) is a stepwise addition-elimination mechanism. mdpi.com This pathway is characteristic of activated esters, such as p-nitrophenyl and 2,4-dinitrophenyl esters, which are structurally related to the aryl groups in the target molecule. mdpi.comnih.gov
The key steps are as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step of the reaction. mdpi.com
Formation of a Tetrahedral Intermediate: The attack results in the formation of a short-lived, high-energy tetrahedral intermediate where the carbonyl carbon is sp³-hybridized and the oxygen atom bears a negative charge. libretexts.org
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group.
Leaving Group Departure: Due to the high stability of the 4-fluoro-2-nitrophenoxide anion, its departure is highly favored over the departure of the original nucleophile, driving the reaction toward product formation.
The presence of strong electron-withdrawing groups on the phenoxide leaving group is critical, as it ensures that the collapse of the tetrahedral intermediate (step 3) proceeds efficiently to give the substitution product rather than reverting to the starting materials. mdpi.com
Role of Intermolecular Interactions in Modulating Reaction Outcomes
While covalent bond-making and bond-breaking events are central to a chemical reaction, noncovalent intermolecular interactions can play a significant role in modulating reaction rates and outcomes. For an aromatic compound like this compound, aryl-aryl interactions (π-stacking) are particularly relevant. nih.govmit.edu
Arene-arene interactions are important in determining the tertiary structures of proteins and the properties of materials. nih.gov In the context of a reaction, these interactions can influence the conformational arrangement of reactants in the transition state. The aryl rings in this compound are electron-deficient due to the fluoro and nitro substituents. This electron deficiency can enhance π-stacking interactions with other aromatic rings. In what is known as the polar/π model, electron-withdrawing substituents decrease the electron density in the π-cloud of the ring, which reduces electrostatic repulsion with the π-system of an interacting aromatic ring, thereby strengthening the stacking interaction. nih.govmit.edu
Such intermolecular forces could influence a reaction in several ways:
Transition State Stabilization: Specific stacking geometries between a reactant molecule and a catalyst or another reactant could stabilize the transition state, thus accelerating the reaction.
Conformational Control: In larger, more complex systems, these interactions can lock the molecule into a specific conformation, which may favor one reaction pathway over another, potentially influencing stereoselectivity. mit.edu
Supramolecular Assembly: These interactions can lead to the formation of larger molecular assemblies, which might alter the reactivity of the individual molecules within the assembly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(4-fluoro-2-nitrophenyl) pentanedioate, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via esterification of pentanedioic acid with 4-fluoro-2-nitrophenol derivatives. Key factors include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) improve reaction efficiency.
- Solvent optimization : Anhydrous conditions (e.g., dichloromethane or DMF) minimize hydrolysis side reactions.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Yield optimization requires strict temperature control (60–80°C) and stoichiometric excess of activated phenol derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms ester linkages and nitro/fluoro substituents. Look for characteristic shifts: aromatic protons at δ 7.5–8.5 ppm and carbonyl carbons at δ 165–175 ppm.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30 v/v, 0.1% TFA) at 254 nm UV detection quantify purity (>98% recommended for kinetic studies).
- Mass spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ at m/z 424.3 (calculated) .
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent nitro group reduction or ester hydrolysis. Desiccate to avoid moisture absorption.
- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential nitrophenol byproduct toxicity. Monitor for discoloration (yellow to brown indicates degradation) .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., nitro groups). Use B3LYP/6-31G(d) basis sets for energy minimization.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack pathways.
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can researchers resolve contradictory data regarding the compound's stability under varying pH conditions?
- Methodological Answer :
- Factorial Design : Design a 2³ experiment varying pH (4–10), temperature (25–50°C), and ionic strength (0.1–1.0 M NaCl). Use HPLC to quantify degradation products (e.g., free nitrophenols).
- Statistical Analysis : Apply ANOVA to identify significant factors. For example, acidic conditions (pH < 5) may accelerate ester hydrolysis, while alkaline conditions (pH > 8) promote nitro group solvolysis.
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O-water) traces hydrolysis pathways via LC-MS .
Q. What strategies exist for tracking degradation products of this compound in environmental matrices?
- Methodological Answer :
- Environmental Simulation : Use OECD 308/309 guidelines to study aerobic/anaerobic degradation in soil/water systems. Spike samples with 10–100 ppm compound.
- Analytical Workflow :
Extraction : Solid-phase extraction (C18 cartridges) with methanol elution.
Detection : High-resolution LC-QTOF-MS identifies degradation products (e.g., 4-fluoro-2-nitrophenol, pentanedioic acid).
Quantification : Isotope dilution with deuterated internal standards (e.g., d₅-4-fluoro-2-nitrophenol) improves accuracy .
Cross-Disciplinary Applications
Q. How can this compound be leveraged in photoactive material development?
- Methodological Answer :
- Photophysical Studies : Measure UV-Vis absorption spectra (λmax ~350 nm) and fluorescence quenching in presence of electron donors (e.g., triethylamine).
- Polymer Functionalization : Incorporate into acrylate monomers via radical polymerization. Characterize crosslinking efficiency via DSC (Tg shifts) and FTIR (ester peak retention) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
